Dexamethasone acid ethyl ester is a derivative of dexamethasone, a potent glucocorticosteroid widely used for its anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in scientific research and as an impurity reference material in pharmaceutical applications. Dexamethasone acid ethyl ester has the molecular formula and a molecular weight of approximately 406.49 g/mol .
The synthesis of dexamethasone acid ethyl ester can be achieved through various routes, including:
The detailed synthesis process involves multiple steps:
Dexamethasone acid ethyl ester features a complex steroid structure characterized by multiple rings and functional groups. The structural formula can be represented as follows:
CCOC(=O)[C@@]1(O)[C@H](C)C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@@H](O)C[C@]12C
InChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1
.The accurate mass of dexamethasone acid ethyl ester is approximately 406.2156 g/mol .
Dexamethasone acid ethyl ester undergoes various chemical reactions that are essential for its synthesis and functionalization:
The reactions typically involve controlled environments to prevent degradation or unwanted side reactions. The choice of solvents and catalysts plays a significant role in the efficiency and yield of these reactions.
Dexamethasone acid ethyl ester exerts its effects primarily through modulation of gene expression via interaction with glucocorticoid receptors. Upon binding to these receptors, it translocates to the nucleus where it influences transcriptional activity related to inflammation and immune response regulation.
Dexamethasone acid ethyl ester is primarily used in:
This compound's significance lies in its role within scientific research settings, particularly concerning drug development and therapeutic applications related to corticosteroids.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: